molecular formula C5H5BrN2 B079700 4-Amino-3-bromopyridine CAS No. 13534-98-0

4-Amino-3-bromopyridine

Cat. No.: B079700
CAS No.: 13534-98-0
M. Wt: 173.01 g/mol
InChI Key: DDQYSZWFFXOXER-UHFFFAOYSA-N
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Description

4-Amino-3-bromopyridine is an organic compound with the chemical formula C5H5BrN2. It is characterized by the presence of both amino and bromine functional groups attached to a pyridine ring. This compound is a pale yellow solid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals . It is also known for its potential use as a corrosion inhibitor and as an intermediate in the production of dyes and pigments .

Mechanism of Action

Target of Action

4-Amino-3-bromopyridine is a commonly used organic synthesis intermediate It’s known that pyridine units are common in biologically active molecules , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that the bromine unit in the structure can be converted to an aryl group through suzuki coupling . This reaction involves the transfer of the bromine group from the pyridine ring to a palladium catalyst, followed by a transmetalation reaction where the bromine is replaced by an organoboron reagent . This allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it’s likely that this compound could be involved in a variety of biochemical reactions, depending on the specific context of its use .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

Given its role as an organic synthesis intermediate, it’s likely that the compound’s effects would largely depend on the specific context of its use .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is generally insoluble in water but can dissolve in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment. Additionally, safety data indicates that the compound may cause respiratory irritation , suggesting that its action could also be influenced by the respiratory environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-bromopyridine can be synthesized through various methods. One common method involves the bromination of 4-aminopyridine. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-Amino-3-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. For instance, the bromine atom at the 3-position allows for selective substitution reactions that may not be feasible with other isomers .

Properties

IUPAC Name

3-bromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYSZWFFXOXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159320
Record name 4-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13534-98-0
Record name 4-Amino-3-bromopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013534980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-bromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the formation of 4-Amino-3-bromopyridine?

A1: this compound can be generated as an intermediate product during the synthesis of diaminopyridines from dibromopyridines. Specifically, [] investigated the reaction of various dibromopyridines with potassium amide in liquid ammonia. They found that the amination of 2,3-, 2,4-, and 2,5-dibromopyridine can lead to the formation of 4-amino-2-methylpyrimidine as a major product. Interestingly, the study proposes that this compound is a potential intermediate in this reaction pathway. The study suggests that the reaction proceeds through a mechanism similar to the formation of 4-amino-2-methylpyrimidine from 2,6-dibromopyridine, which involves the formation of a benzyne intermediate. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, [] investigated the Fourier-transform infrared (FT-IR) and Laser Raman spectra of this compound. Although the abstract doesn't provide specific details about the findings, this suggests that detailed spectroscopic characterization of the molecule has been performed. Researchers interested in vibrational frequencies, force constants, and structural insights can refer to this study for a comprehensive analysis. []

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